molecular formula C24H25N3O5 B2390011 2-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 728036-66-6

2-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2390011
CAS RN: 728036-66-6
M. Wt: 435.48
InChI Key: JBNAIMHITWLFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H25N3O5 and its molecular weight is 435.48. The purity is usually 95%.
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Scientific Research Applications

Anti-Tubercular Activity

This compound has shown promise as a potential anti-tubercular agent. Researchers have designed and synthesized novel derivatives based on its structure. Specifically, a series of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their activity against Mycobacterium tuberculosis (MTB) H37Ra . Among these derivatives, several compounds demonstrated significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were found to be non-toxic to human cells, making them promising candidates for further development.

Tuberculosis Treatment

Given the urgent need for effective anti-TB drugs, compounds like this one could contribute to improved treatment options. Pyrazinamide (PZA), a well-known front-line prodrug, is currently used in active TB therapy. Analogues of pyrazine and pyrazinamide have been explored for their anti-TB activity, and some exhibit higher potency than PZA itself . The compound represents a novel avenue for developing more effective treatments against TB.

Resistance Mitigation

As multidrug-resistant TB (MDR-TB) remains a challenge, novel compounds like this one offer hope for overcoming resistance. New WHO guidelines recommend using pyrazinamide (PZA) in combination with other drugs for treating isoniazid-resistant and rifampicin-susceptible TB . Investigating derivatives of this compound may lead to more effective regimens.

Future Prospects

Researchers should continue exploring the potential of this compound and its derivatives. Further studies are needed to validate their efficacy, safety, and mechanism of action. Collaborations between medicinal chemists, microbiologists, and clinicians can accelerate the development of new anti-TB therapies.

properties

IUPAC Name

2-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c28-21(25-11-13-26(14-12-25)24(31)20-6-3-15-32-20)16-7-9-17(10-8-16)27-22(29)18-4-1-2-5-19(18)23(27)30/h3,6-10,15,18-19H,1-2,4-5,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNAIMHITWLFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione

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